molecular formula C17H16ClN3O3 B2921655 N1-(4-carbamoylphenyl)-N2-(4-chlorophenethyl)oxalamide CAS No. 922850-79-1

N1-(4-carbamoylphenyl)-N2-(4-chlorophenethyl)oxalamide

Cat. No. B2921655
CAS RN: 922850-79-1
M. Wt: 345.78
InChI Key: WQIDMRDUFCJJLF-UHFFFAOYSA-N
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Description

N1-(4-carbamoylphenyl)-N2-(4-chlorophenethyl)oxalamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. CX614 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and stroke.

Scientific Research Applications

Synthetic Methodologies and Catalysis

N1-(4-carbamoylphenyl)-N2-(4-chlorophenethyl)oxalamide derivatives are explored in synthetic chemistry for their roles in facilitating novel synthetic routes and catalysis. The synthesis of di- and mono-oxalamides through novel synthetic approaches showcases the utility of related compounds in creating valuable chemical entities (Mamedov et al., 2016)(Mamedov et al., 2016). Similarly, the development of N,N'-bisoxalamides has enhanced catalytic activities in Cu-catalyzed coupling reactions, highlighting their potential in facilitating efficient organic transformations (Bhunia et al., 2017)(Bhunia et al., 2017).

Materials Science

In materials science, compounds related to N1-(4-carbamoylphenyl)-N2-(4-chlorophenethyl)oxalamide have been investigated for their properties and applications. For instance, their reactivity and potential for creating materials with unique properties such as fluorescence or catalytic capabilities have been studied, demonstrating the broad applicability of these compounds in developing new materials (Braun et al., 2012)(Braun et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been used in palladium-catalyzed synthesis .

Mode of Action

The mode of action of this compound involves inhibition of calcium currents mediated by Cav1.2 (L-type) channels . This means that the compound interacts with these channels and inhibits the flow of calcium ions, which can lead to various changes in cellular processes.

Pharmacokinetics

The compound has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest that the compound may have good bioavailability and a favorable safety profile.

properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-[2-(4-chlorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-13-5-1-11(2-6-13)9-10-20-16(23)17(24)21-14-7-3-12(4-8-14)15(19)22/h1-8H,9-10H2,(H2,19,22)(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIDMRDUFCJJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-carbamoylphenyl)-N2-(4-chlorophenethyl)oxalamide

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